(2R)-2-[[(4-chlorophenyl)amino]carbamoylamino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide
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Overview
Description
The compound “PMID12723954C21b” is a small molecular drug with a molecular weight of 476. It is known for its therapeutic potential and is currently under investigation for various applications. The compound is characterized by its unique structure, which allows it to interact with specific molecular targets, making it a promising candidate for further research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “PMID12723954C21b” involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes steps such as hydrolysis, amidation, and dehydration reactions. These reactions are carried out under mild conditions using readily available raw materials, which makes the process cost-effective and suitable for large-scale production .
Industrial Production Methods: In an industrial setting, the production of “PMID12723954C21b” is optimized to maximize yield and minimize waste. The process involves the use of selective lipase in a phosphate buffer solution for hydrolysis, followed by amidation and dehydration reactions. This method ensures high chiral resolution and a high yield, making it suitable for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: “PMID12723954C21b” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced derivatives .
Scientific Research Applications
“PMID12723954C21b” has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying various chemical reactions and mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interaction with specific molecular targets.
Medicine: “PMID12723954C21b” is being explored for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and processes, contributing to advancements in industrial applications
Mechanism of Action
The mechanism of action of “PMID12723954C21b” involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired therapeutic effects. The pathways involved in its mechanism of action include signaling pathways and metabolic pathways, which are crucial for its biological activity .
Comparison with Similar Compounds
- Compound A: Known for its similar structure but different reactivity.
- Compound B: Shares similar biological activity but differs in its mechanism of action.
- Compound C: Has comparable therapeutic potential but varies in its preparation methods .
Properties
Molecular Formula |
C26H26ClN5O2 |
---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
(2R)-2-[(4-chloroanilino)carbamoylamino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C26H26ClN5O2/c27-20-10-12-21(13-11-20)31-32-26(34)30-24(16-19-17-29-23-9-5-4-8-22(19)23)25(33)28-15-14-18-6-2-1-3-7-18/h1-13,17,24,29,31H,14-16H2,(H,28,33)(H2,30,32,34)/t24-/m1/s1 |
InChI Key |
SLTBMTIRYMGWLX-XMMPIXPASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)NNC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)NNC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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